N-Succinimidyl-3-(2-pyridyldithio)-propionate-PEG8-NHS-Ester

Übersicht

Beschreibung

SPDP-PEG8-NHS ester is a PEG linker that contains an SPDP crosslinker and an NHS ester . The SPDP crosslinker is reactive toward amine and thiol groups and contains a cleavable disulfide bond . This crosslinker is also membrane permeable, which allows for intracellular reactions to take place .

Synthesis Analysis

The synthesis of SPDP-PEG8-NHS ester involves the reaction of an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end . This results in a single molecular weight PEG spacer arm, which confers greater water solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers .Molecular Structure Analysis

The molecular formula of SPDP-PEG8-NHS ester is C31H49N3O13S2 . It has a molecular weight of 735.86 .Chemical Reactions Analysis

The SPDP crosslinker in SPDP-PEG8-NHS ester is reactive toward amine and thiol groups . It contains a cleavable disulfide bond . The NHS ester can react with primary amines to form stable amide bonds .Physical And Chemical Properties Analysis

SPDP-PEG8-NHS ester is a solid or viscous liquid . It is thiol reactive and amine reactive . It has an assay of >90% . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen

Proteinmodifikation

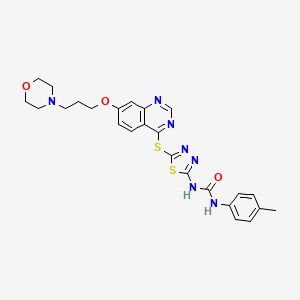

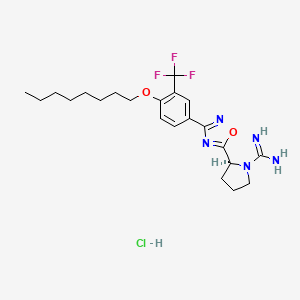

N-Succinimidyl-3-(2-pyridyldithio)-propionate-PEG8-NHS-Ester wird zur Modifikation von Proteinen verwendet. Die NHS-Ester-Endgruppe der Verbindung kann mit primären Aminen reagieren, um stabile Amidbindungen zu bilden {svg_1} {svg_2}. Dadurch kann der PEG-Linker an Proteine gebunden werden, wodurch ihre Stabilität und Löslichkeit verbessert werden {svg_3} {svg_4}.

Vernetzung

Der SPDP-Vernetzer in der Verbindung ist gegenüber Amin- und Thiolgruppen reaktiv {svg_5}. Dies macht ihn nützlich bei der Vernetzung von Proteinen, wodurch stabile Strukturen für weiterführende Untersuchungen entstehen {svg_6} {svg_7}.

Intrazelluläre Reaktionen

Der this compound ist membranpermeabel, wodurch er intrazelluläre Reaktionen ermöglichen kann {svg_8}. Dies ist besonders nützlich bei der Untersuchung von Zellprozessen und der Entwicklung intrazellulärer Therapeutika {svg_9}.

Biokonjugation

Die Verbindung wird zur Herstellung von Antikörper-Enzym- und anderen Biokonjugaten über eine zweistufige Reaktion verwendet {svg_10}. Dies ist entscheidend für die Entwicklung gezielter Therapien und diagnostischer Werkzeuge {svg_11}.

Hapten-Anbindung

This compound wird zur Anbindung von Haptenen an Trägerproteine für die Antikörperproduktion verwendet {svg_12}. Dies ist ein Schlüsselprozess bei der Entwicklung von Impfstoffen und Immuntherapien {svg_13}.

Herstellung von Immuntoxin-Konjugaten

Die Verbindung wird zur Herstellung von Immuntoxin-Konjugaten verwendet {svg_14}. Diese Konjugate werden in gezielten Krebstherapien eingesetzt, bei denen das Toxin gezielt an Krebszellen abgegeben wird {svg_15}.

Biomolekülmodifikation

Forscher nutzen diesen vielseitigen Linker zur Modifikation von Enzymen und anderen Biomolekülen {svg_16}. Dies erweitert ihre Anwendungen in Bereichen wie Diagnostik, Therapeutika und Biokatalyse {svg_17}.

Steigerung der Löslichkeit

Der hydrophile PEG-Linker in der Verbindung erhöht die Wasserlöslichkeit von Verbindungen in wässrigen Medien {svg_18} {svg_19} {svg_20}. Dies ist besonders nützlich in der Wirkstoffabgabe, da die Löslichkeit die Wirksamkeit eines Therapeutikums stark beeinflussen kann {svg_21} {svg_22} {svg_23}.

Wirkmechanismus

Safety and Hazards

The safety data sheet for a similar compound, m-PEG8-NHS ester, suggests that if inhaled, the victim should be moved into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

Zukünftige Richtungen

The future directions of SPDP-PEG8-NHS ester could involve its use in a broad array of diagnostic, therapeutic, and nanotech applications . Its unique properties, such as its reactivity toward amine and thiol groups, its cleavable disulfide bond, and its membrane permeability, make it a promising tool for these applications .

Biochemische Analyse

Biochemical Properties

SPDP-PEG8-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its amine-reactive N-hydroxysuccinimide (NHS) ester and sulfhydryl-reactive 2-pyridyldithiol group . The NHS ester can react with primary amines to form stable amide bonds . The 2-pyridyldithiol group is reactive towards thiol groups and forms disulfide-containing linkages .

Cellular Effects

SPDP-PEG8-NHS ester has profound effects on various types of cells and cellular processes. It influences cell function by enabling the conjugation of molecules within cells . This crosslinker is membrane permeable, which allows for intracellular reactions to take place

Molecular Mechanism

The molecular mechanism of action of SPDP-PEG8-NHS ester involves its binding interactions with biomolecules and its ability to form stable amide bonds with primary amines via its NHS ester . It also forms disulfide-containing linkages with thiol groups via its 2-pyridyldithiol group . These linkages can be cleaved with reducing agents such as dithiothreitol (DTT) .

Temporal Effects in Laboratory Settings

It is known that the rate of reaction and NHS-ester degradation by hydrolysis increases with increasing pH . For example, the half-life of the NHS ester is several hours at pH 7 and less than 10 minutes at pH 9 .

Transport and Distribution

SPDP-PEG8-NHS ester is membrane permeable, which allows for intracellular reactions to take place

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N3O13S2/c35-27(7-26-48-49-28-3-1-2-8-33-28)32-9-11-40-13-15-42-17-19-44-21-23-46-25-24-45-22-20-43-18-16-41-14-12-39-10-6-31(38)47-34-29(36)4-5-30(34)37/h1-3,8H,4-7,9-26H2,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFFRXQWQMCBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49N3O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)